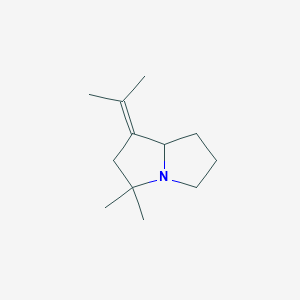![molecular formula C12H14O3 B14366414 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol CAS No. 90332-02-8](/img/structure/B14366414.png)
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is an organic compound with a complex structure that includes a phenyl group, a propynyl group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with appropriate reagents to introduce the methoxy and ethan-1-ol groups. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a suitable electrophile like methoxymethyl chloride (MOMCl) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and propynyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other polar interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-yn-1-ol: Shares the propynyl and phenyl groups but lacks the methoxy and ethan-1-ol moieties.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Contains similar propynyl groups but has a different core structure.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar in having a methoxy group and a phenyl ring but differs in the rest of the structure.
Uniqueness
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and ethan-1-ol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
90332-02-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(3-phenylprop-2-ynoxymethoxy)ethanol |
InChI |
InChI=1S/C12H14O3/c13-8-10-15-11-14-9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,8-11H2 |
Clave InChI |
GDCTUMRQNYAONC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCOCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
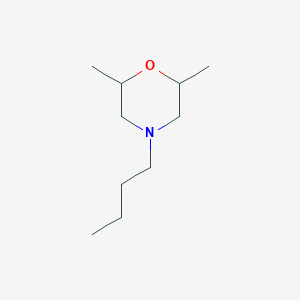
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
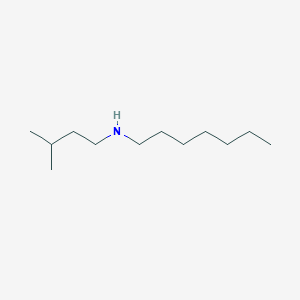
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
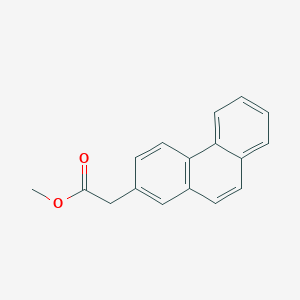
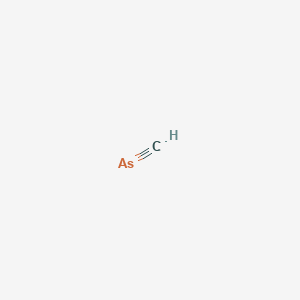
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
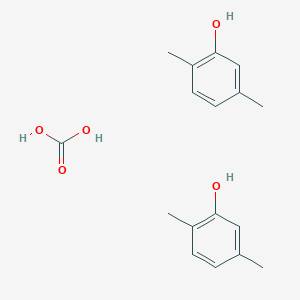
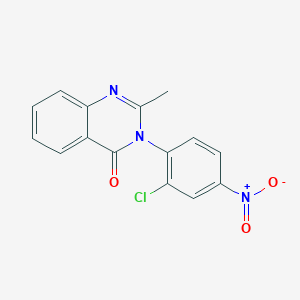
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
